2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one
Overview
Description
2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as PIM-1 kinase inhibitor and is known for its potential to inhibit the activity of PIM-1 kinase, a protein that plays a crucial role in various cellular processes.
Scientific Research Applications
PIM-1 kinase inhibitor has been extensively studied for its potential use in the treatment of cancer. PIM-1 kinase is known to play a crucial role in the survival and proliferation of cancer cells, and the inhibition of this protein has been shown to induce apoptosis and inhibit tumor growth. PIM-1 kinase inhibitor has also been studied for its potential use in the treatment of other diseases, including cardiovascular diseases, inflammatory diseases, and neurodegenerative diseases.
Mechanism Of Action
PIM-1 kinase inhibitor works by binding to the active site of PIM-1 kinase and inhibiting its activity. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes, including cell growth, survival, and proliferation.
Biochemical and Physiological Effects:
PIM-1 kinase inhibitor has been shown to induce apoptosis and inhibit tumor growth in cancer cells. It has also been shown to reduce inflammation and improve cardiac function in animal models of cardiovascular disease. PIM-1 kinase inhibitor has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
PIM-1 kinase inhibitor has several advantages for lab experiments, including its high potency and selectivity for PIM-1 kinase. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Future Directions
For the study of PIM-1 kinase inhibitor include the development of more potent and selective inhibitors, investigation of its role in other diseases, and the potential use in combination with other therapies.
properties
CAS RN |
169566-78-3 |
---|---|
Product Name |
2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one |
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-methyl-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H15NO2/c1-9(2)13(3)12(15)16-11(14-13)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
CJJMGKMMPVGELA-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)C |
Canonical SMILES |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)C |
synonyms |
5(4H)-Oxazolone, 4-methyl-4-(1-methylethyl)-2-phenyl- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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